Cas no 1249412-47-2 (1-methyl-3,4-bis(2-methylpropyl)-1H-pyrazol-5-amine)

1-methyl-3,4-bis(2-methylpropyl)-1H-pyrazol-5-amine structure
1249412-47-2 structure
商品名:1-methyl-3,4-bis(2-methylpropyl)-1H-pyrazol-5-amine
CAS番号:1249412-47-2
MF:C12H23N3
メガワット:209.331122636795
CID:6567218
PubChem ID:61647370

1-methyl-3,4-bis(2-methylpropyl)-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

    • 1-methyl-3,4-bis(2-methylpropyl)-1H-pyrazol-5-amine
    • 1H-Pyrazol-5-amine, 1-methyl-3,4-bis(2-methylpropyl)-
    • 3,4-Diisobutyl-1-methyl-1h-pyrazol-5-amine
    • インチ: 1S/C12H23N3/c1-8(2)6-10-11(7-9(3)4)14-15(5)12(10)13/h8-9H,6-7,13H2,1-5H3
    • InChIKey: HLIGYFPJWYNBSK-UHFFFAOYSA-N
    • ほほえんだ: N1(C)C(N)=C(CC(C)C)C(CC(C)C)=N1

じっけんとくせい

  • 密度みつど: 1.02±0.1 g/cm3(Predicted)
  • ふってん: 324.4±37.0 °C(Predicted)
  • 酸性度係数(pKa): 4.92±0.10(Predicted)

1-methyl-3,4-bis(2-methylpropyl)-1H-pyrazol-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1148458-10.0g
1-methyl-3,4-bis(2-methylpropyl)-1H-pyrazol-5-amine
1249412-47-2
10g
$3807.0 2023-06-09
Enamine
EN300-1148458-10g
1-methyl-3,4-bis(2-methylpropyl)-1H-pyrazol-5-amine
1249412-47-2 95%
10g
$3315.0 2023-10-25
Enamine
EN300-1148458-0.25g
1-methyl-3,4-bis(2-methylpropyl)-1H-pyrazol-5-amine
1249412-47-2 95%
0.25g
$708.0 2023-10-25
Enamine
EN300-1148458-2.5g
1-methyl-3,4-bis(2-methylpropyl)-1H-pyrazol-5-amine
1249412-47-2 95%
2.5g
$1509.0 2023-10-25
Enamine
EN300-1148458-1.0g
1-methyl-3,4-bis(2-methylpropyl)-1H-pyrazol-5-amine
1249412-47-2
1g
$884.0 2023-06-09
Enamine
EN300-1148458-0.5g
1-methyl-3,4-bis(2-methylpropyl)-1H-pyrazol-5-amine
1249412-47-2 95%
0.5g
$739.0 2023-10-25
Enamine
EN300-1148458-5.0g
1-methyl-3,4-bis(2-methylpropyl)-1H-pyrazol-5-amine
1249412-47-2
5g
$2566.0 2023-06-09
Enamine
EN300-1148458-1g
1-methyl-3,4-bis(2-methylpropyl)-1H-pyrazol-5-amine
1249412-47-2 95%
1g
$770.0 2023-10-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1377983-250mg
3,4-Diisobutyl-1-methyl-1h-pyrazol-5-amine
1249412-47-2 98%
250mg
¥21978.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1377983-500mg
3,4-Diisobutyl-1-methyl-1h-pyrazol-5-amine
1249412-47-2 98%
500mg
¥22917.00 2024-08-09

1-methyl-3,4-bis(2-methylpropyl)-1H-pyrazol-5-amine 関連文献

1-methyl-3,4-bis(2-methylpropyl)-1H-pyrazol-5-amineに関する追加情報

Introduction to 1-Methyl-3,4-Bis(2-Methylpropyl)-1H-Pyrazol-5-Amine (CAS No. 1249412-47-2)

1-Methyl-3,4-bis(2-methylpropyl)-1H-pyrazol-5-amine, commonly referred to by its CAS number CAS No. 1249412-47-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug discovery.

The structure of 1-methyl-3,4-bis(2-methylpropyl)-1H-pyrazol-5-amine is characterized by a pyrazole ring system with specific substituents. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. In this compound, the ring is substituted at positions 3 and 4 with two tert-butyl groups (derived from 2-methylpropane), and at position 5 with an amino group (-NH₂). Additionally, a methyl group (-CH₃) is attached at position 1 of the pyrazole ring. This unique substitution pattern contributes to the compound's distinct chemical properties and biological activity.

Recent studies have highlighted the potential of pyrazole derivatives as inhibitors of various enzymes and receptors involved in disease pathways. For instance, research has shown that certain pyrazole-containing compounds exhibit anti-inflammatory, antioxidant, and anticancer properties. The presence of bulky substituents like tert-butyl groups in this compound may enhance its stability and bioavailability, making it a promising candidate for further exploration in therapeutic applications.

The synthesis of CAS No. 1249412-47-2 involves multi-step organic reactions, often employing techniques such as nucleophilic substitution and condensation reactions. The choice of reagents and reaction conditions plays a critical role in achieving high yields and purity of the final product. Researchers have also explored green chemistry approaches to synthesize this compound, aiming to minimize environmental impact while maintaining efficiency.

In terms of physical properties, 1-methyl-3,4-bis(2-methylpropyl)-1H-pyrazol-5-amine is typically a crystalline solid with a melting point that can be determined through differential scanning calorimetry (DSC). Its solubility in various solvents has been studied to assess its suitability for different analytical techniques and potential formulations in pharmaceutical applications.

The biological evaluation of this compound has been conducted using in vitro assays targeting key enzymes and cellular pathways. For example, studies have investigated its ability to inhibit kinases or modulate receptor activity, which are critical steps in disease progression. Additionally, preliminary toxicological assessments have been performed to evaluate its safety profile, ensuring that it meets regulatory standards for further development.

The application of computational chemistry tools has significantly advanced our understanding of this compound's properties. Molecular modeling studies have provided insights into its three-dimensional structure, interaction with target proteins, and potential binding affinities. These computational approaches complement experimental data, enabling researchers to optimize the compound's design for enhanced efficacy and reduced side effects.

In conclusion, CAS No. 1249412-47- represents a valuable addition to the portfolio of pyrazole derivatives with promising therapeutic potential. Continued research into its synthesis, characterization, and biological activity will undoubtedly contribute to the development of innovative treatments for various diseases.

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